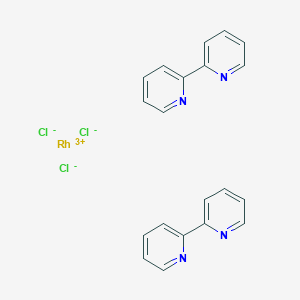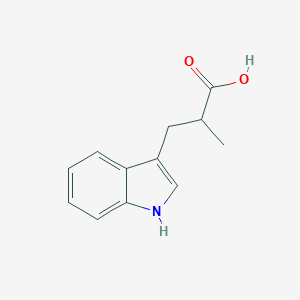
3-(1H-indol-3-yl)-2-methylpropanoic acid
Übersicht
Beschreibung
“3-(1H-indol-3-yl)-2-methylpropanoic acid” is a compound that belongs to the class of indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Molecular Structure Analysis
The conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level . 14 conformers of lowest energy were obtained . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set (B3LYP/6-311++G**) .
Chemical Reactions Analysis
Indole derivatives are biologically important chemicals present in microorganisms, plants, and animals . They are very efficient antioxidants, protecting both lipids and proteins from peroxidation . Radical scavenging by indolic compounds is strongly modulated by their functional residues .
Physical And Chemical Properties Analysis
The molecular weight of “3-(1H-indol-3-yl)-2-methylpropanoic acid” is 203.24 . The melting point ranges from 124 to 126 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Role in Synthesis of Indole Derivatives
Indole derivatives, including “3-(1H-indol-3-yl)-2-methylpropanoic acid”, play a significant role in the synthesis of various biologically active compounds . They are important types of molecules and natural products and play a main role in cell biology .
Treatment of Cancer Cells
Indole derivatives have shown potential in the treatment of cancer cells . They have been found to exhibit various biologically vital properties, which could be beneficial in cancer treatment .
Antimicrobial Properties
Indole derivatives have been found to exhibit antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs .
Anti-inflammatory Properties
Indole derivatives have also been found to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory conditions .
Antiviral Properties
Indole derivatives have shown potential as antiviral agents . They could be used in the development of new antiviral drugs .
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related conditions .
Wirkmechanismus
Target of Action
3-(1H-indol-3-yl)-2-methylpropanoic acid, also known as 3-(3-Indolyl)-2-methylpropionic acid, is a derivative of indole-3-acetic acid . Indole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
The mode of action of indole derivatives can vary depending on the specific derivative and its targets. Generally, indole derivatives can interact with their targets and cause changes that result in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives have been found to possess various biological activities , suggesting that they can have diverse molecular and cellular effects.
Action Environment
The action, efficacy, and stability of 3-(1H-indol-3-yl)-2-methylpropanoic acid can be influenced by various environmental factors. For instance, the synthesis of indole derivatives can be environmentally-friendly . .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZNIWUNOASRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378168 | |
| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-2-methylpropanoic acid | |
CAS RN |
15142-91-3 | |
| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(1H-indol-3-yl)-2-methylpropanoic acid interact with VioA and what are the downstream effects of this interaction?
A: 3-(1H-indol-3-yl)-2-methylpropanoic acid acts as a substrate-related competitive inhibitor of VioA []. This means it competes with the enzyme's natural substrate, L-tryptophan, for binding at the active site. By occupying this site, the inhibitor prevents L-tryptophan from binding and undergoing the oxidative conversion that initiates violacein biosynthesis. As a result, the production of violacein is inhibited. This inhibition was leveraged in the study to gain insights into the enzyme's catalytic mechanism and substrate specificity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



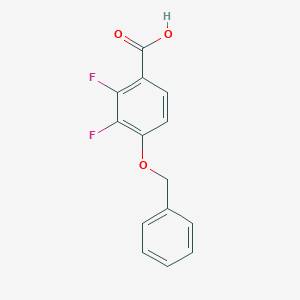


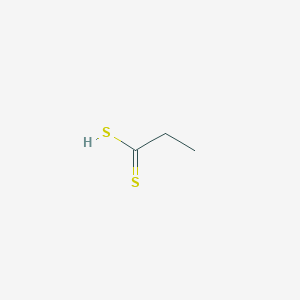

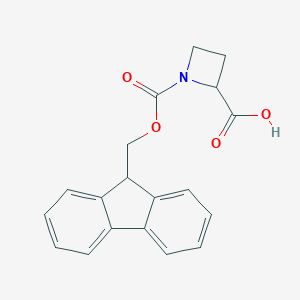
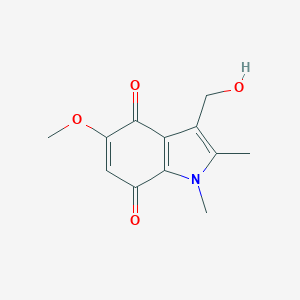

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)


![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)

